molecular formula C7H6ClN3 B1292655 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1000340-80-6

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1292655
CAS No.: 1000340-80-6
M. Wt: 167.59 g/mol
InChI Key: IKFOABTXBHOTPL-UHFFFAOYSA-N
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Description

Significance of 7-Azaindoles (Pyrrolo[2,3-b]pyridines) as Heterocyclic Scaffolds in Medicinal Chemistry

Pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles, are recognized as "privileged structures" in medicinal chemistry. pharmablock.com This designation stems from their recurring appearance in a multitude of biologically active compounds, including several FDA-approved drugs. nih.gov The incorporation of a nitrogen atom into the indole (B1671886) ring system can modulate a molecule's physicochemical properties, potentially enhancing its potency, selectivity, and pharmacokinetic profile. pharmablock.com The 7-azaindole (B17877) framework is a versatile scaffold that has been successfully utilized to develop a wide array of bioactive agents. nih.govnih.gov Among the four isomers of azaindole, the 7-azaindole moiety is the most frequently encountered in drug discovery, particularly in the development of kinase inhibitors. pharmablock.comnih.gov

A key reason for the widespread use of the 7-azaindole scaffold is its role as a bioisostere for both indole and purine (B94841) systems. pharmablock.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. This structural analogy allows medicinal chemists to use the 7-azaindole core in structure-activity relationship (SAR) studies to probe and optimize drug-target interactions. nih.gov

Replacing an indole or a purine-like core (such as a pyrrolopyrimidine) with a 7-azaindole can lead to significant improvements in a compound's properties. nih.gov For instance, the nitrogen atom in the pyridine (B92270) ring can act as an additional hydrogen bond acceptor, which may lead to higher binding affinity and increased potency. pharmablock.com Furthermore, this substitution can enhance solubility and modify other absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing a successful drug candidate. nih.gov

The 7-azaindole scaffold is integral to numerous compounds with demonstrated therapeutic potential across a wide range of diseases. nih.gov Its derivatives have shown a remarkable diversity of biological activities. nih.govchemicalbook.com A primary area of application is in oncology, where 7-azaindoles serve as core components of various kinase inhibitors. jst.go.jp Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. jst.go.jp The structural similarity of the 7-azaindole scaffold to the adenine (B156593) fragment of ATP makes it an excellent "hinge-binding motif" for ATP-competitive kinase inhibitors. pharmablock.comjst.go.jp

Beyond cancer, 7-azaindole derivatives have been investigated for a multitude of other therapeutic applications, as detailed in the table below.

Therapeutic AreaBiological Target/Activity
OncologyKinase Inhibitors (e.g., BRAF, ATR, ROCK), Cytotoxic Agents, Anti-angiogenic activity nih.govnih.govchemicalbook.com
Inflammatory DiseasesCRTh2 Receptor Antagonists, Orai Inhibitors (Asthma), Anti-inflammatory nih.govnih.govresearchgate.net
Neurological DisordersAlzheimer's Disease, Parkinson's Disease nih.govnih.gov
Infectious DiseasesAntiviral (HIV) nih.govmdpi.com
OtherMelanin Agonists, Nicotine Agonists, Chemokine receptor-2 (CCR2) antagonists nih.govchemicalbook.com

Contextualizing 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine within the Pyrrolo[2,3-b]pyridine Class

While much of the literature focuses on complex derivatives, the foundational building blocks of the pyrrolo[2,3-b]pyridine class are critical for synthesis and drug development. This compound represents a key intermediate in this context. Its structure features the core 7-azaindole scaffold with two important functional groups: a chloro group at the 6-position and an amine group at the 4-position.

These functional groups serve as versatile chemical "handles" for constructing more elaborate molecules. The chlorine atom is a particularly useful substituent, as it can be readily displaced or participate in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. nih.gov This allows for the strategic introduction of diverse aryl or other substituent groups at the 6-position, enabling the exploration of a wide chemical space during lead optimization. Similarly, the 4-amino group can be modified or used as a key interaction point for binding to biological targets.

Synthetic strategies for creating 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have utilized a 2-iodo-4-chloropyrrolopyridine intermediate, underscoring the importance of halogenated pyrrolopyridines in building complex, bioactive molecules. nih.gov Therefore, this compound is not typically an end-product therapeutic agent itself, but rather a crucial starting material or intermediate, enabling the synthesis of libraries of novel 7-azaindole derivatives for screening and development in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFOABTXBHOTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646915
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-80-6
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Amine and Its Derivatives

Strategies for the Construction of the Pyrrolo[2,3-b]pyridine Core

The construction of the bicyclic 7-azaindole (B17877) system can be approached through several established synthetic strategies. These methods generally involve either the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring or, conversely, the formation of the pyridine ring from a pyrrole precursor. nbuv.gov.ua

Classical methods that have been adapted for the synthesis of 7-azaindoles include:

The Fischer Indole (B1671886) Synthesis : This method can be applied, though its efficiency is sometimes hampered by the electron-deficient nature of the pyridine ring, which can be unfavorable for the key guidechem.comguidechem.com-sigmatropic rearrangement step. uni-rostock.de

The Bartoli Indole Synthesis : This reaction, which utilizes the interaction of nitro-pyridines with vinyl Grignard reagents, is a viable route. However, it often requires a large excess of the Grignard reagent and may result in low yields. nbuv.gov.uauni-rostock.de

The Hemetsberger-Knittel Synthesis : This approach involves the thermal or photochemical cyclization of α-azido-α,β-unsaturated esters and has been used to create the 7-azaindole core. researchgate.net

More contemporary and versatile methods have been developed, largely leveraging advances in transition metal catalysis. Palladium-catalyzed cross-coupling reactions, in particular, have become powerful tools for constructing the pyrrolo[2,3-b]pyridine core, offering broader substrate scope and improved efficiency. uni-rostock.deresearchgate.net These modern strategies allow for more precise control over the introduction of substituents, which is crucial for building complex molecular architectures.

Targeted Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

The synthesis of specifically substituted 7-azaindoles like this compound requires a carefully planned, multi-step approach that controls the regiochemistry of each transformation. A common strategy involves the sequential, regioselective functionalization of a di-halogenated pyrrolo[2,3-b]pyridine intermediate. nih.govmdpi.com

Achieving the desired substitution pattern on the pyrrolo[2,3-b]pyridine core relies on the differential reactivity of its positions. For derivatives of the title compound, a successful route involves a sequence of palladium-catalyzed cross-coupling reactions. nih.govmdpi.com A key strategy begins with an intermediate such as a 2-iodo-4-chloropyrrolopyridine. The greater reactivity of the iodo group at the C-2 position allows for a chemoselective Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This step introduces a desired substituent at C-2 while leaving the chloro group at C-4 untouched for a subsequent reaction. This selective functionalization is a cornerstone of the synthetic route, enabling the precise construction of the target molecule's framework. Following the C-2 functionalization, the amino group can then be installed at the C-4 position. nih.govmdpi.com

The introduction of the C-4 amine is typically accomplished via a Buchwald-Hartwig amination. nih.govmdpi.com This palladium-catalyzed cross-coupling reaction is highly effective for forming carbon-nitrogen bonds. The reaction has been successfully applied to various unprotected halo-7-azaindoles. nih.govmit.edumit.edu In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives, the C-4 chloro intermediate is subjected to amination using a suitable amine partner. nih.govmdpi.com

The success of this transformation often depends on the careful selection of the catalyst system, including the palladium source and the phosphine (B1218219) ligand. For instance, the use of Pd(OAc)₂ with the RuPhos ligand in tert-butanol (B103910) has been shown to be effective, achieving high conversion in a short time. nih.gov The choice of base is also critical, with strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed. nih.gov

SubstrateAmineCatalyst/LigandBaseSolventTime (h)Yield (%)Reference
14a (R=H)Secondary AminePd(OAc)₂ / RuPhos-t-BuOH174 nih.gov
14b (R=OMe)Secondary AminePd(OAc)₂ / RuPhos-t-BuOH176 nih.gov
14d (R=CH₂OTBDMS)Secondary AminePd(OAc)₂ / RuPhos-t-BuOH0.589 nih.gov
5-bromo-7-azaindoleMorpholineP1 / L1LiHMDSTHF-94 nih.gov
6-chloro-7-azaindoleMorpholineP1 / L1LiHMDSTHF-88 nih.gov

Table 1: Examples of Buchwald-Hartwig Amination on Halo-7-azaindole Scaffolds.

Throughout the synthesis, the pyrrole nitrogen is typically protected to prevent unwanted side reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for this purpose. nih.govmdpi.comresearchgate.net However, the final deprotection step to reveal the N-H of the pyrrole can be challenging. nih.govmdpi.com The standard procedure for SEM deprotection involves a two-step process: initial treatment with an acid, such as trifluoroacetic acid (TFA), followed by a basic workup. mdpi.commdpi.com While this method is effective for many substrates, it can lead to the formation of complex mixtures and side products in the context of certain 7-azaindole derivatives. nih.govmdpi.com Alternative reagents like BF₃-OEt₂ have also been explored but can result in even more complex reaction outcomes. nih.govmdpi.com

A significant challenge during the acidic cleavage of the SEM group is the release of formaldehyde (B43269). nih.govmdpi.com Under the reaction conditions, the liberated formaldehyde can participate in a two-step electrophilic aromatic substitution with the electron-rich 7-azaindole core. This can lead to the formation of undesired side products. nih.govmdpi.com

Notably, this has been observed to produce a novel tricyclic eight-membered 7-azaindole. nih.govmdpi.com This side product forms when formaldehyde bridges the C-5 position of the pyrrolo[2,3-b]pyridine core and the nitrogen of the C-4 amino substituent. mdpi.com In some cases, a dimer can also be formed where a methylene (B1212753) bridge links the C-5 positions of two azaindole molecules. nih.gov The reaction conditions, such as temperature and reaction time, can be manipulated to influence the ratio of the desired product to these side products. For example, prolonged reaction times in TFA at elevated temperatures were found to favor the formation of the tricyclic 8-membered azaindole. nih.gov

SubstrateConditionsDesired Product Yield (%)Side Product(s)Side Product Yield (%)Reference
13aTFA, 22 °C45Multiple unisolated products- nih.gov
13aTFA, 50 °C31Tricyclic azaindole (16a)12 nih.gov
13bTFA, 50 °C, 18h-Tricyclic azaindole (16b)69 nih.gov
13dTFA, then NaHCO₃51-- nih.gov

Table 2: Outcomes of SEM-Deprotection under Various Conditions.

Considerations in Protecting Group Chemistry (e.g., SEM Deprotection Challenges)

Derivatization Strategies for this compound

Once synthesized, this compound serves as a versatile intermediate for the creation of more complex molecules. The primary sites for derivatization are the 4-amino group, the pyrrole nitrogen (N-1), and the chloro-substituted C-6 position. The presence of multiple reactive sites allows for diverse functionalization pathways.

For example, the 4-amino group can be acylated, alkylated, or used as a nucleophile in substitution reactions to build out more complex side chains. The pyrrole N-H can be substituted with various groups to modulate the compound's properties. Furthermore, the chlorine atom at the C-6 position can be displaced through nucleophilic aromatic substitution or participate in further cross-coupling reactions, although this is generally less facile than at other positions. The development of a library of analogues from this core scaffold is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) for biological targets like protein kinases. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. For derivatives of this compound, these reactions are primarily employed to introduce aryl, heteroaryl, or amino substituents, significantly expanding the chemical space for drug discovery programs. scholaris.canih.gov

The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and a boronic acid or ester, is a preferred method for the arylation of the 7-azaindole core. Research has demonstrated that chemoselective Suzuki-Miyaura coupling can be achieved at different positions of the pyrrolopyridine ring. For instance, in a related 2-iodo-4-chloropyrrolopyridine intermediate, the Suzuki-Miyaura reaction proceeds selectively at the C-2 position. scholaris.ca This highlights the importance of the order of synthetic steps. To achieve substitution at the C-6 position, the chlorine atom serves as the reactive handle.

The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction, used to form C-N bonds. This reaction is instrumental in introducing diverse amino groups at the C-4 or C-6 positions of the 7-azaindole scaffold. Studies on the amination of 4-chloro-7-azaindole (B22810) derivatives have shown high yields using specific palladium precatalysts and ligands like RuPhos. scholaris.canih.gov For example, the amination of a SEM-protected 4-chloro-7-azaindole with N-benzylmethylamine using a Pd(OAc)₂/RuPhos catalyst system proceeded with high conversion and good isolated yield. scholaris.ca However, the presence of unprotected functional groups, such as a hydroxyl group on an aryl substituent, can significantly hinder the reaction, necessitating the use of protecting groups. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions, influencing yield, selectivity, and reaction time. scholaris.cajrfglobal.com

Reactant(s)Reaction TypeCatalyst/LigandConditionsProductYield (%)Reference
4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine + Phenylboronic acidSuzuki-MiyauraPd₂(dba)₃K₂CO₃, 1,4-dioxane:water, 100 °C, 30 min4-Chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridineN/A scholaris.ca
4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine + (4-(Hydroxymethyl)phenyl)boronic acidSuzuki-MiyauraPd(PPh₃)₄K₂CO₃, 1,4-dioxane:water, 80 °C, 9 h(4-(4-Chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol83 scholaris.canih.gov
4-Chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridine + N-BenzylmethylamineBuchwald-Hartwig AminationPd(OAc)₂/RuPhosNaOtBu, t-butanol, 5 minN-Benzyl-N-methyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridin-4-amine68 scholaris.ca
4-Chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine + N-BenzylmethylamineBuchwald-Hartwig AminationPd(OAc)₂/RuPhosNaOtBu, t-butanol, 85 °C, 1 hN-Benzyl-N-methyl-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridin-4-amine74 nih.gov

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated heterocycles like this compound. The electron-deficient nature of the pyridine ring, further activated by the fused pyrrole ring, facilitates the displacement of the chloro group at the C-6 position by various nucleophiles. libretexts.org

Amines are common nucleophiles in SNAr reactions with chloro-azaindoles, leading to the formation of valuable amino-substituted derivatives. Acid-catalyzed amination has been shown to be an effective method for the synthesis of 4-aminopyrrolo[2,3-d]pyrimidines, a related heterocyclic system. ntnu.nonih.gov In these reactions, an acid catalyst protonates the heterocyclic ring, increasing its electrophilicity and promoting the nucleophilic attack by an amine. ntnu.no A variety of anilines and other amines can be used, although the steric and electronic properties of the amine can influence the reaction efficiency. ntnu.nonih.gov For instance, ortho-substituted anilines with low pKa values may be unsuitable nucleophiles under these conditions. wikipedia.org

Besides amines, other nucleophiles such as alkoxides and thiolates can also displace the chloro group, although these reactions are less commonly reported for this specific scaffold. The reaction conditions, including the choice of solvent and the presence of a base or acid catalyst, are critical for achieving successful substitution and minimizing side reactions. ntnu.no

SubstrateNucleophileConditionsProductYield (%)Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineconc. HCl (cat.), isopropanol, reflux, 12 hN-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineN/A nih.gov
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine3-(Trifluoromethyl)anilineconc. HCl (cat.), isopropanol, reflux, 12 hN-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine28 nih.gov
N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-4-amineBenzylaminen-BuOH, 110 °CN-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-4-amine54 mdpi.com
4,6-Dichloropyrimidine3-AminopyrroleDIPEA, DCM, reflux, 5 h6-Chloro-N-(1H-pyrrol-3-yl)pyrimidin-4-amine41 researchgate.net

Functional Group Interconversions

Functional group interconversions are essential for the late-stage modification of complex molecules and for the preparation of final target compounds from advanced intermediates. For derivatives of this compound, several key transformations are commonly employed.

One of the most important interconversions is the reduction of a nitro group to an amine. The nitro group can be introduced onto the 7-azaindole scaffold and subsequently reduced to provide an amino group, which can then be further functionalized. pipzine-chem.com Various reducing agents can be employed, with catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or sulfided platinum being a common method. unimi.ituni-rostock.de The choice of catalyst can be critical for chemoselectivity, especially in the presence of other reducible functional groups or sensitive moieties like aryl halides. unimi.it

Another significant transformation involves the protection and deprotection of functional groups, particularly the pyrrole nitrogen and other reactive sites like hydroxyl or amino groups. The trimethylsilylethoxymethyl (SEM) group is frequently used to protect the pyrrole nitrogen, enhancing solubility and preventing unwanted side reactions during cross-coupling or other transformations. scholaris.canih.gov The removal of the SEM group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA), followed by a basic workup. scholaris.canih.gov However, this deprotection step can sometimes be challenging and lead to the formation of side products. scholaris.canih.gov

Hydrolysis of ester groups to carboxylic acids is another common functional group interconversion. This transformation is often a final step in a synthetic sequence to unmask a polar group that may be important for biological activity or to provide a handle for further derivatization, such as amide bond formation. The hydrolysis is typically carried out under basic or acidic conditions. nih.gov

Pharmacological and Biological Spectrum of 6 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Amine Derivatives

Kinase Inhibition Profiles

Derivatives of the 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold, more broadly known as 7-azaindoles, have been extensively investigated as inhibitors of various protein kinases. This core structure serves as a versatile template for developing potent and selective agents targeting key enzymes involved in cellular signaling pathways that are often dysregulated in diseases such as cancer and autoimmune disorders. The strategic placement of substituents on the pyrrolopyridine ring system allows for fine-tuning of inhibitory activity and selectivity against different kinase families.

Janus Kinase (JAK) Family Inhibition (e.g., JAK1, JAK2, JAK3)

The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, that are crucial for cytokine-mediated signaling. nih.gov The development of inhibitors based on the pyrrolo[2,3-b]pyridine scaffold has led to compounds with varying selectivity across the JAK family. For instance, a series of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides were designed as JAK1-selective inhibitors. acs.org Through structural optimization, specific derivatives were identified that demonstrated excellent potency for JAK1 with significant selectivity over JAK2, JAK3, and TYK2. acs.org One notable compound, the (S,S)-enantiomer of 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (compound 38a), exhibited this desired selective inhibition profile. acs.org The majority of compounds developed that inhibit JAK3 activity feature a pyrrolo substituent at the C-5 position of the pyridine (B92270) ring. researchgate.net

Table 1: Inhibition Profile of Representative Pyrrolo[2,3-b]pyridine Derivatives Against JAK Family Kinases

Compound Target Kinase IC50 (nM) Selectivity Profile
38a JAK1 Potent Selective over JAK2, JAK3, TYK2
48 JAK3 - Exhibited therapeutic effect in mice CIA model

| 49 | JAK3 | - | Showed hair growth-promoting effects in mice |

Data sourced from multiple studies investigating JAK inhibition by pyrrolopyridine derivatives. acs.orgresearchgate.net

The inhibition of JAKs by pyrrolopyridine derivatives translates into significant immunomodulatory effects, primarily through the modulation of T-cell activity. Since JAKs are essential for the signaling of cytokines that govern immune cell differentiation and function, their inhibition can suppress inflammatory responses. nih.gov For example, delgocitinib, a pan-JAK inhibitor, has been shown to inhibit the activation of inflammatory cells like T cells and mast cells. nih.gov Furthermore, certain pyrrolo[2,3-d]pyrimidone nucleoside analogues have demonstrated the ability to modulate cytokine production in human T cells. nih.gov One such compound, 7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine, was found to significantly enhance the production of Type 2 cytokines (IL-4, IL-5) while substantially suppressing Type 1 cytokines (IFNγ, IL-2, TNFα), indicating a shift in the T-cell response profile. nih.gov This modulation of cytokine balance and direct inhibition of T-cell proliferation are key mechanisms underlying the therapeutic potential of these compounds in autoimmune and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The fibroblast growth factor receptor (FGFR) family, consisting of four tyrosine kinase receptors (FGFR1-4), plays a critical role in cell proliferation, migration, and angiogenesis. nih.gov Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it an attractive therapeutic target. nih.govrsc.org Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent inhibitors of FGFR1, 2, and 3. nih.govrsc.org In one study, structure-activity relationship optimization led to the identification of compound 4h , which exhibited potent, low-nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3. nih.govrsc.org The development of pyrrolo[2,3-b]pyridine-3-one derivatives has also yielded selective irreversible inhibitors of FGFR4 for potential use in hepatocellular carcinoma. nih.gov

Table 2: Inhibitory Activity of Compound 4h Against FGFR Isoforms

Kinase Target IC50 (nM)
FGFR1 7
FGFR2 9
FGFR3 25

| FGFR4 | 712 |

IC50 values represent the concentration required for 50% inhibition of kinase activity. nih.gov

The anti-cancer potential of FGFR-inhibiting pyrrolo[2,3-b]pyridine derivatives has been demonstrated in cellular models. Compound 4h , a potent FGFR inhibitor, was shown to effectively inhibit the proliferation of 4T1 breast cancer cells in vitro. nih.govrsc.org Beyond simply halting cell growth, this compound was also found to induce apoptosis, or programmed cell death, in these cancer cells. nih.govrsc.org This dual action of inhibiting proliferation and promoting cell death highlights the therapeutic potential of targeting the FGFR pathway in cancers that are dependent on this signaling axis.

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality and involves complex processes of cell migration and invasion. The FGFR signaling pathway is known to be involved in these processes. nih.gov Research has shown that FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can significantly impair the migratory and invasive capabilities of cancer cells. nih.govrsc.org Specifically, compound 4h was observed to significantly inhibit both the migration and invasion of 4T1 breast cancer cells in laboratory assays. nih.govrsc.org This suggests that such compounds could not only affect primary tumor growth but also potentially reduce the metastatic spread of cancer.

Colony Stimulating Factor 1 Receptor (CSF1R) Tyrosine Kinase Inhibition

The Colony Stimulating Factor 1 Receptor (CSF1R) is a tyrosine kinase that is crucial for the differentiation, proliferation, and survival of macrophages. nih.gov In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, and inhibiting CSF1R is a strategy to modulate the tumor microenvironment. nih.gov The 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) scaffold is a key structural feature of CSF1R inhibitors, including the approved drug pexidartinib. nih.gov Studies on related pyrrolopyrimidine scaffolds have shown that 6-arylated derivatives are preferred for potent CSF1R inhibition. nih.govacs.org A prototypic inhibitor from this class demonstrated an enzymatic CSF1R IC50 of 1 nM. nih.gov The development of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives has been pursued to further explore the structure-activity relationships for CSF1R inhibition, confirming the importance of the pyrrolopyrimidine N-3 position for optimal activity. nih.gov A potent CSF1R inhibitor, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, emerged from a molecular hybridization and scaffold hopping approach, showing low-nanomolar enzymatic activity and cellular efficacy. mdpi.comresearchgate.net

Phosphodiesterase (PDE) Inhibition (e.g., PDE4B)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B). PDE4 is a family of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in regulating inflammatory responses. Inhibition of PDE4, particularly the PDE4B subtype, leads to increased intracellular cAMP levels, which in turn suppresses the activity of immune cells and the production of pro-inflammatory mediators.

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated for their PDE4B inhibitory activity. Structure-activity relationship (SAR) studies have been conducted to optimize potency and selectivity. One notable compound from this series, designated as 11h , emerged as a PDE4B-preferring inhibitor with acceptable in vitro ADME (absorption, distribution, metabolism, and excretion) properties.

The inhibition of PDE4B by 1H-pyrrolo[2,3-b]pyridine derivatives directly impacts inflammatory pathways. By elevating cAMP levels, these compounds can modulate the signaling cascades that lead to the production of inflammatory cytokines. For instance, compound 11h was shown to significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) from macrophages that were stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) and the synthetic bacterial lipopeptide Pam3Cys. This demonstrates a clear mechanism by which these compounds exert their anti-inflammatory effects, making them promising candidates for further investigation in the context of inflammatory diseases.

Cyclin-Dependent Kinase (CDK) Inhibition

The pyrrolo[2,3-b]pyridine core is a key structural feature in a number of compounds designed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them an important therapeutic target.

Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective inhibitors of CDK8. Through structure-based design, a compound designated as compound 46 was identified as a promising candidate with a strong inhibitory effect on CDK8, showing an IC50 value of 57 nM. nih.gov Another study identified compound 22 , (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM. nih.gov This compound was found to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest. nih.gov The selectivity of these compounds across the broader CDK family and other kinases is a critical aspect of their development to minimize off-target effects.

CompoundTarget CDKIC50 (nM)Key Findings
Compound 46 CDK857Favorable inhibition against NF-κB; positive effect in an in vitro psoriasis model. nih.gov
Compound 22 CDK848.6Type II inhibitor; indirectly inhibits β-catenin activity; induces cell cycle arrest. nih.gov

Anti-Parasitic Activity

Inhibition of Trypanosoma cruzi and Trypanosoma brucei Growth

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have shown significant activity against protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Trypanosoma brucei, which causes Human African Trypanosomiasis (HAT). These parasites are incapable of synthesizing purines de novo and rely on salvaging them from their host, making purine (B94841) analogue-based compounds a promising therapeutic strategy.

Against Trypanosoma cruzi

Nucleoside analogues featuring the pyrrolo[2,3-b]pyridine (also known as 1,7-dideazapurine) core have been investigated as anti-T. cruzi agents. researchgate.netnih.gov Structure-activity relationship studies revealed that modifications at the C7 position of the scaffold with halogens or small, linear carbon-based substituents resulted in potent antitrypanosomal activity. nih.gov One of the most potent compounds, compound 11 , fully suppressed parasitemia in a mouse model of acute infection and resulted in 100% survival after oral administration. nih.gov However, subsequent immunosuppression of the treated mice led to a resurgence of the parasite, indicating that while highly effective, the compound may not achieve complete sterile clearance. nih.govnih.gov

Against Trypanosoma brucei

Following a high-throughput screening of kinase inhibitors, a 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridine (azaindole) was identified as having good activity against T. brucei. Subsequent hit-to-lead optimization focusing on improving physicochemical and ADME properties led to the development of analogs with enhanced potency and metabolic stability. This work highlights the potential of this scaffold for developing new treatments for HAT.

ParasiteCompound SeriesKey Findings
Trypanosoma cruzi Pyrrolo[2,3-b]pyridine nucleoside analoguesC7-modified analogues show potent activity; Compound 11 suppressed parasitemia and ensured 100% survival in an acute infection mouse model. nih.gov
Trypanosoma brucei 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridinesIdentified through HTS; optimization led to analogs with improved potency and ADME properties.

Other Reported Biological Activities of Pyrrolo[2,3-b]pyridine Analogs

Antimicrobial Properties (Antibacterial and Antifungal)

The pyrrolo[2,3-b]pyridine scaffold and its analogs have been explored for their potential as antimicrobial agents. Research has demonstrated that certain derivatives possess inhibitory activity against a range of bacterial and fungal pathogens.

In one study, novel derivatives of pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine were synthesized and evaluated for their antimicrobial effects. The compounds were tested against several microorganisms, including Candida sp., Aspergillus multi, Aspergillus niger, Escherichia coli, and Staphylococcus aureus. The results showed that the tested compounds exhibited a spectrum of activity from moderate to potent. researchgate.net Specifically, compound 10 demonstrated antifungal activity comparable to the standard drug ketoconazole against Candida sp.. researchgate.net Another derivative, ethyl 4‐methyl‐1,7,8,9‐tetrahydropyrano[2,3‐b]pyrrolo[2,3‐d]pyridine‐3‐carboxylate (12) , was identified as the most active compound against all tested bacterial strains. researchgate.net

Compound/AnalogTested AgainstActivity Level
Compound 10 Candida sp.Potent (Comparable to Ketoconazole) researchgate.net
Compound 12 E. coli, S. aureusPotent (Most active against tested bacteria) researchgate.net
Pyrrolo[2,3-b]pyrano[2,3-d]pyridine derivativesCandida sp., Aspergillus multi, Aspergillus nigerModerate to Potent researchgate.net

Anticonvulsant Activity and NMDA Receptor Antagonism

Derivatives of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, have been explored for their potential as anticonvulsant agents. Research in this area has often focused on their interaction with various receptors in the central nervous system. While direct studies on this compound derivatives are limited in the public domain, the broader class of 7-azaindole derivatives has shown activity in preclinical anticonvulsant models. For instance, certain 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives have demonstrated significant anticonvulsant effects in the pentylenetetrazole (PTZ) induced seizure model. jst.go.jp

The N-methyl-D-aspartate (NMDA) receptor is a key target in the development of anticonvulsant drugs, as its overactivation can lead to excitotoxicity and seizure activity. nih.gov Competitive antagonists of the NMDA receptor have been shown to be effective in preventing seizures in various animal models. nih.govscilit.comnih.gov For example, compounds like 3-((+/-)-2-carboxypiperazin-4-yl)-1-propenyl-1-phosphonic acid (CPPene) have demonstrated potent anticonvulsant activity in genetically epilepsy-prone rats. nih.gov While the direct antagonism of NMDA receptors by this compound derivatives as a primary mechanism for anticonvulsant activity is not yet firmly established in available literature, the broader family of compounds that interact with central nervous system receptors suggests this as a potential area for future investigation.

Antidiabetic Effects (Glucose Uptake Stimulation)

The investigation of pyrrolopyridine derivatives has extended to the field of metabolic disorders, particularly diabetes. Certain derivatives have shown potential as antidiabetic agents by influencing glucose metabolism. One of the key mechanisms in managing type 2 diabetes is the stimulation of glucose uptake into peripheral tissues, such as muscle and fat cells.

Research into 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines has revealed promising results. nih.gov These compounds have been shown to exhibit glucose and concentration-dependent insulin (B600854) secretion in in-vitro studies using RIN5F cells. nih.gov Furthermore, the most potent compounds from this series demonstrated significant glucose reduction in in-vivo models. nih.gov While these findings are for a related but distinct class of pyrrolopyridine derivatives, they highlight the potential of the core scaffold in the development of new antidiabetic agents. The direct effect of this compound derivatives on glucose uptake stimulation remains an area for further specific investigation to ascertain their potential in this therapeutic space.

Central Nervous System (CNS) Activity (Sedative and Analgesic Potential)

The structural motif of 1H-pyrrolo[2,3-b]pyridine is present in various compounds with activity in the central nervous system, including sedative and analgesic effects. Studies on different classes of pyrrolopyridine derivatives have demonstrated their potential to modulate CNS pathways.

For example, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been synthesized and evaluated for their analgesic and sedative properties. nih.govresearchgate.net In preclinical studies, these compounds exhibited significant analgesic activity in both the "hot plate" and "writhing" tests. nih.gov Notably, some of these derivatives were found to be more active than aspirin in the writhing test, with a couple showing activity comparable to morphine. nih.gov In addition to their analgesic effects, these compounds also demonstrated sedative properties by inhibiting locomotor activity and, in some cases, prolonging thiopental-induced sleep in mice. nih.gov

Similarly, novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives have been designed and have shown sedative and central antinociceptive effects in animal models. lupinepublishers.com These findings, although not specific to this compound derivatives, underscore the potential of the broader pyrrolopyridine scaffold to yield compounds with valuable CNS activities.

H+/K+-ATPase Inhibition (Potassium-Competitive Acid Blockers)

A significant area of investigation for pyrrolopyridine derivatives has been their role as inhibitors of the proton pump, H+/K+-ATPase, which is responsible for gastric acid secretion. These compounds act as potassium-competitive acid blockers (P-CABs), a class of drugs that reversibly inhibit the proton pump. nih.gov

Research on 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives has identified potent inhibitors of H+/K+-ATPase. jst.go.jp Structure-activity relationship studies have shown that substitutions at various positions of the pyrrolopyridine ring can significantly impact inhibitory activity. For instance, the introduction of specific benzylamine side chains at the 7-position led to compounds with nanomolar inhibitory concentrations (IC50). jst.go.jp

Compound R Group at 7-position H+/K+-ATPase IC50 (nM) jst.go.jp
1 NHCH2Ph 27
5c NHCH2(2-Me-Ph) 25
5d NHCH2(2,6-Me2-Ph) 14
5e NHCH2(4-F-2-Me-Ph) 8.4
5f NH(1-Indanyl) 9.8

Table 1: In vitro H+/K+-ATPase inhibitory activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives.

Furthermore, the pyrrole (B145914) derivative, TAK-438 (Vonoprazan), has been successfully developed as a P-CAB. researchgate.netnih.gov This compound, a 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate, inhibits H+/K+-ATPase in a reversible and potassium-competitive manner. researchgate.netnih.gov TAK-438 exhibits a potent inhibitory constant (Ki) of 10 nM at pH 7. researchgate.net These findings strongly support the potential of the this compound scaffold to be developed into effective inhibitors of gastric acid secretion.

Casein Kinase 1 Epsilon Inhibition

Casein Kinase 1 Epsilon (CK1ε), encoded by the CSNK1E gene, is a serine/threonine kinase that has been identified as a potential therapeutic target in oncology. nih.gov Inhibition of CK1ε can lead to cancer-cell-selective growth arrest, making it an attractive target for the development of new anticancer agents. nih.gov

The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized in the design of kinase inhibitors. While specific data on the inhibition of CK1ε by this compound derivatives is not extensively detailed in the reviewed literature, the general applicability of this scaffold in kinase inhibitor design is well-established. For example, the kinase inhibitor IC261 has been shown to target CK1ε and induce cancer-cell-selective growth inhibition. nih.gov The exploration of this compound derivatives as potential CK1ε inhibitors could be a promising avenue for the development of novel cancer therapeutics.

Preclinical Research and Therapeutic Implications of 6 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Amine Based Therapeutics

In Vitro and In Vivo Efficacy Studies of Analogs

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been extensively studied for their biological activity in both cellular (in vitro) and animal (in vivo) models. These studies are critical for establishing the therapeutic potential and mechanism of action of new chemical entities.

Kinase Inhibition: A primary focus of research has been on the development of protein kinase inhibitors, as dysregulation of kinases is a hallmark of many diseases.

Janus Kinase (JAK) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit JAKs, which are key mediators of cytokine signaling in immune responses. researchgate.netnih.gov Modifications at the C4- and C5-positions of the pyrrolopyridine ring led to the identification of potent and selective JAK3 and JAK1 inhibitors. researchgate.netnih.gov For instance, one compound, 14c , was identified as a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation. researchgate.net Another derivative, 31g , and its (S,S)-enantiomer 38a , were found to be potent and selective JAK1 inhibitors. nih.gov In cellular assays, compound 31g was shown to reduce the proliferation and fibrogenic gene expression of hepatic stellate cells, suggesting its potential in treating liver fibrosis. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to design inhibitors of CDKs, which are crucial regulators of the cell cycle and transcription. acs.orgnih.gov A novel derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM. acs.orgnih.gov In vivo studies using xenograft models of colorectal cancer showed that this compound could significantly inhibit tumor growth. acs.orgnih.gov The mechanism was determined to be the downregulation of the WNT/β-catenin signaling pathway, leading to cell cycle arrest. acs.orgnih.gov

Glycogen (B147801) Synthase Kinase 3β (GSK-3β) Inhibitors: A novel pyrrolo[2,3-b]pyridine-based compound, S01 , was designed as a highly potent GSK-3β inhibitor with an IC50 of 0.35 nM. nih.gov In vitro, S01 decreased the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease, and promoted the outgrowth of neuronal neurites. nih.gov In an in vivo zebrafish model of Alzheimer's disease, S01 substantially ameliorated dyskinesia. nih.gov

Antiparasitic Activity: Analogs have also been evaluated against infectious diseases.

Antitrypanosomal Activity: A series of substituted 4-aminoazaindoles, which share the core structure, were identified as inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov Structure-activity relationship (SAR) studies led to the identification of compound 4s as a potent inhibitor of T. brucei growth in vitro. nih.gov Further studies have explored 7-deaza-5'-noraristeromycin derivatives, which also contain the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) core, showing that modifications to the molecule can yield significant antitrypanosomal activities. nih.gov

The table below summarizes the in vitro activity of selected analogs based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

CompoundTarget KinaseIC50 ValueDisease Model/Application
14c JAK35.1 nMImmunomodulation
38a JAK1-Autoimmune Diseases
Compound 22 CDK848.6 nMColorectal Cancer
S01 GSK-3β0.35 nMAlzheimer's Disease

Potential Clinical Applications in Disease Treatment

The promising results from preclinical studies have paved the way for exploring the clinical utility of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine-based therapeutics in various diseases.

The pyrrolo[2,3-b]pyridine scaffold is a key component of several approved and investigational cancer therapeutics, particularly tyrosine kinase inhibitors.

Melanoma and Breast Cancer: The development of CDK inhibitors based on related scaffolds has implications for cancers where cell cycle dysregulation is a key driver. rsc.org For example, tamoxifen, an estrogen receptor antagonist, has been used to treat metastatic malignant melanoma, indicating that hormonal and cell signaling pathways are viable targets. nih.gov Derivatives of the pyrrolo[2,3-b]pyridine core that inhibit CDKs could offer new therapeutic strategies for such cancers. acs.org

The critical role of JAKs in mediating inflammatory and immune responses makes them attractive targets for treating immunological disorders.

Organ Transplantation and Autoimmune Diseases: Analogs of 1H-pyrrolo[2,3-b]pyridine have been specifically designed as novel immunomodulators targeting JAK3. researchgate.net Inhibition of JAK3 is considered a promising strategy for preventing organ transplant rejection and treating autoimmune diseases like rheumatoid arthritis. researchgate.net Preclinical studies have shown that these compounds can inhibit T-cell proliferation, a key process in the immune response that leads to graft rejection. researchgate.net Furthermore, selective JAK1 inhibitors derived from this scaffold are being investigated for their therapeutic potential in a range of autoimmune and inflammatory conditions. nih.gov Allergy and autoimmunity are common complications following solid-organ transplantation, highlighting the need for effective immunomodulatory therapies. nih.gov

The search for new treatments for neglected tropical diseases has identified the 7-azaindole scaffold as a promising starting point.

Trypanosomiasis: Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei, is a fatal disease if left untreated. nih.gov Research has identified 3,5-disubstituted-7-azaindoles as potent growth inhibitors of T. brucei. nih.gov A high-throughput screen and subsequent lead optimization aimed to improve potency and metabolic stability, with the goal of developing an effective oral therapeutic for HAT. nih.gov Other studies have focused on substituted 4-aminoazaindoles, leveraging knowledge from human kinase inhibitor chemotypes to identify compounds with potent antitrypanosomal activity. nih.gov

Kinases are also involved in metabolic signaling pathways, and their inhibition presents a potential therapeutic avenue for metabolic disorders.

Diabetes: Glycogen synthase kinase 3β (GSK-3β) is implicated in various cellular processes, including glycogen metabolism, and is a therapeutic target for type 2 diabetes. The development of highly potent GSK-3β inhibitors based on the pyrrolo[2,3-b]pyridine scaffold, such as compound S01, suggests potential applications beyond neurological disorders. nih.gov By inhibiting GSK-3β, such compounds could potentially improve insulin (B600854) signaling and glucose metabolism, although specific research in diabetes models would be required to confirm this.

The ability of small molecule inhibitors to cross the blood-brain barrier makes them suitable candidates for treating central nervous system disorders.

Alzheimer's Disease: The hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, is a central event in the pathology of Alzheimer's disease. nih.gov GSK-3β is one of the primary kinases responsible for this hyperphosphorylation. A rationally designed pyrrolo[2,3-b]pyridine derivative, S01 , was shown to be a subnanomolar inhibitor of GSK-3β. nih.gov It effectively reduced tau phosphorylation in vitro and demonstrated therapeutic potential in a zebrafish model of the disease, indicating its promise as a candidate for treating Alzheimer's. nih.gov

Other Neurodegenerative Diseases: The dysregulation of Cdc2-like kinases (CLKs) has been linked to neurodegenerative diseases. researchgate.net The development of CLK inhibitors based on related pyridine (B92270) scaffolds highlights the potential for targeting these kinases in various neurological conditions. researchgate.netresearchgate.net

Inflammatory Conditions

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold, which forms the core of this compound, is a foundational structure in the development of therapeutics for inflammatory and autoimmune diseases. nih.govnih.gov The primary mechanism through which these compounds exert their anti-inflammatory effects is by inhibiting the Janus kinase (JAK) family of enzymes. nih.govnih.gov

Cytokines are pivotal in the pathophysiology of inflammatory diseases, and many of them rely on the JAK-STAT signaling pathway to transmit their signals. nih.govijdvl.com The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases that associate with cytokine receptors. nih.gov Upon cytokine binding, these kinases are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. ijdvl.com Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. nih.gov

Therapeutics based on the 7-azaindole scaffold function as small-molecule inhibitors that target the ATP-binding site of JAK enzymes, thereby blocking the entire signaling cascade. nih.govbohrium.com This inhibition prevents the downstream effects of a broad spectrum of pro-inflammatory cytokines. nih.gov Consequently, this approach has become a significant strategy for treating various autoimmune and inflammatory disorders, including rheumatoid arthritis and psoriatic arthritis. nih.govnih.gov

Preclinical research has demonstrated the efficacy of this therapeutic strategy. For instance, Tofacitinib, a prominent JAK inhibitor developed from a related pyrrolopyrimidine scaffold, has been shown to effectively suppress JAK1-STAT signaling in synovial tissue from rheumatoid arthritis models. ijdvl.com Further studies in psoriatic arthritis models have shown that Tofacitinib can regulate synovial inflammation by inhibiting STAT activation and inducing negative feedback inhibitors. ijdvl.com The development of various JAK inhibitors highlights the versatility of the core structure in achieving different selectivity profiles against the JAK family members. nih.gov

The preclinical inhibitory profiles of representative JAK inhibitors, which share mechanistic principles with compounds derived from the this compound scaffold, are summarized below.

Table 1: Preclinical Profile of Representative Kinase Inhibitors in Inflammatory Pathways

Compound Primary Kinase Targets Therapeutic Application
Tofacitinib JAK1, JAK3 >> JAK2 Rheumatoid Arthritis, Psoriatic Arthritis nih.govijdvl.com
Baricitinib JAK1, JAK2 Rheumatoid Arthritis nih.gov
Ruxolitinib JAK1, JAK2 Polycythemia Vera ijdvl.com

Future Research Directions and Translational Perspectives for 6 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Amine

Development of Next-Generation Pyrrolo[2,3-b]pyridine Analogues with Improved Selectivity and Potency

The development of novel analogues from the pyrrolo[2,3-b]pyridine core is a key area of research aimed at discovering drugs with higher efficacy and fewer side effects. The primary strategy involves chemical modifications to the core structure to enhance binding affinity and selectivity for specific biological targets. For instance, structure-activity relationship (SAR) studies are crucial for understanding how different chemical groups at various positions on the azaindole ring influence a compound's activity. nih.gov

A common approach is the use of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce diverse aryl and amino groups at specific positions on the pyrrolopyridine ring. nih.gov This allows for the systematic exploration of the chemical space around the core scaffold. For example, in the development of inhibitors for Protein Kinase B (PKB/Akt), modifications to a benzyl (B1604629) group attached to a related pyrrolopyrimidine core led to a 150-fold increase in selectivity for PKB over the closely related PKA kinase. nih.govacs.org Combining a 2-chloro and 4-chloro substituent on the benzyl group retained nanomolar potency while significantly boosting selectivity. nih.govacs.org

Scaffold hopping is another innovative strategy, where the core structure is altered to create novel compounds that retain the desired biological activity but may possess improved properties such as better solubility or metabolic stability. nih.gov Research has shown that converting an indole-based compound to its corresponding azaindole analogues can lead to a more than 25-fold enhancement in aqueous solubility and improved metabolic stability in human liver microsomes (HLM). pharmablock.com These approaches are critical for optimizing lead compounds into viable drug candidates.

Novel Therapeutic Target Identification within the Azaindole Class

The azaindole scaffold's versatility has led to its investigation against a wide array of therapeutic targets beyond its initial applications. nih.gov A majority of these molecules have been developed as inhibitors of protein kinases, where the two nitrogen atoms of the azaindole core can form hydrogen bonds with the hinge region of the kinase, mimicking the binding pattern of adenosine (B11128) triphosphate (ATP). nih.gov This has resulted in the identification of several novel targets for this class of compounds.

Recent research has identified novel azaindole compounds as potent inhibitors for several key enzymes implicated in disease:

Phosphodiesterase 4B (PDE4B): This enzyme is a key regulator in inflammatory processes, and its inhibition has shown promise in treating immune-inflammatory diseases. acs.org Novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors. nih.gov

Glycogen (B147801) Synthase Kinase-3β (GSK-3β): Inhibition of this kinase is a recognized therapeutic strategy for Alzheimer's disease. nih.gov Newly synthesized pyrrolo[2,3-b]pyridine derivatives have demonstrated strong GSK-3β inhibitory activity at nanomolar concentrations. nih.gov

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is frequently deregulated in cancer. nih.gov Derivatives of the 7-azaindole (B17877) scaffold have been discovered as potent PI3K inhibitors, showing promise for targeted cancer therapy. nih.gov

Colony Stimulating Factor 1 Receptor (CSF1R): This receptor tyrosine kinase is another validated target in oncology. mdpi.com Pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as CSF1R inhibitors. nih.gov

Below is a table summarizing some of the novel targets for the azaindole class and the therapeutic areas.

Target EnzymeTherapeutic AreaExample Scaffold
Phosphodiesterase 4B (PDE4B)Inflammatory Diseases1H-pyrrolo[2,3-b]pyridine-2-carboxamide
GSK-3βAlzheimer's DiseasePyrrolo[2,3-b]pyridine derivatives
PI3KOncology7-Azaindole derivatives
CSF1ROncology2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine

Applications Beyond Medicinal Chemistry

The unique physicochemical properties of the 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold and its derivatives extend their utility beyond drug development into broader scientific applications, including chemical biology and materials science. pharmablock.com

Chemical Probes for Biological Systems

The azaindole framework is valuable for creating chemical probes to study biological processes. pharmablock.comacs.org These probes can be used in biological imaging and for investigating enzyme mechanisms. nih.gov For example, 7-azatryptophan, an amino acid containing the 7-azaindole moiety, exhibits pH-sensitive vibrational frequencies. nih.gov This property allows it to be used as a sensitive marker to study proton transfer reactions within enzymes like photosystem II. nih.gov The inherent fluorescence of the azaindole core can also be exploited to design probes for bio-imaging applications.

Materials Science Applications (e.g., Organic Solar Cells)

The electron-deficient nature of the pyridine (B92270) ring fused to the electron-rich pyrrole (B145914) ring gives the pyrrolopyridine scaffold interesting electronic properties. These characteristics are being explored in the field of materials science, particularly for the development of organic electronics.

Recent studies have shown that small-molecule acceptors (SMAs) based on a pyrido[2,3-b]quinoxaline (B14754064) core, a more complex derivative of the pyrrolopyridine family, can be used in high-performance organic solar cells (OSCs). nih.gov The introduction of chlorine atoms onto this core helps to optimize the molecular packing and electronic properties of the material, leading to more efficient devices. nih.gov This demonstrates the potential of engineering pyrrolopyridine-based molecules for applications in renewable energy, highlighting a promising avenue for future research beyond the biomedical field. pharmablock.comnih.gov

Investigation of Metabolic Stability and Pharmacokinetic Profiles for Drug Development

Metabolic stability is often assessed in vitro using liver microsomes, which contain the primary drug-metabolizing enzymes. dundee.ac.uk Studies on various azaindole series have shown that structural modifications can significantly impact metabolic stability. For instance, strategic placement of substituents can block sites of metabolism, thereby increasing the compound's half-life. pharmablock.com

Pharmacokinetic studies in animal models provide crucial information on a drug's behavior in a living system, including its clearance rate and oral bioavailability. nih.gov For example, while early 4-amino-4-benzylpiperidine-based inhibitors of PKB were active in cellular assays, they suffered from rapid clearance and low oral bioavailability in vivo. nih.gov By modifying the linker group, researchers developed 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides with potent activity and good oral bioavailability, demonstrating the importance of optimizing the PK profile for successful drug development. nih.gov

The table below illustrates the impact of structural modifications on the metabolic stability of certain azaindole compounds.

Compound TypeModificationEffect on Metabolic Stability (HLM Half-life)
Indole (B1671886) Prototype-Baseline
4-AzaindoleIsomeric replacementEnhanced (38.5 to > 100 min)
5-AzaindoleIsomeric replacementEnhanced (38.5 to > 100 min)
6-AzaindoleIsomeric replacementEnhanced (38.5 to > 100 min)
7-AzaindoleIsomeric replacementEnhanced (38.5 to > 100 min)

Data adapted from a comparative study on indole and azaindole analogues. pharmablock.com


Q & A

Q. What are the common synthetic routes for 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine?

  • Methodological Answer: A key synthetic pathway involves halogenation of pyrrolopyridine precursors. For example, the Vilsmeier–Haack reagent (DMF-POCl₃) facilitates chlorination at the 6-position of pyrrolopyridine derivatives under controlled conditions (0°C for 15 minutes, followed by heating to 100°C for 20–24 hours) . Alternatively, coupling reactions using palladium catalysts (e.g., Suzuki or Buchwald-Hartwig) enable functionalization of the 4-amino group, as demonstrated in the synthesis of related compounds like N-(3-(4-chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine .

Q. How is the compound characterized using spectroscopic and spectrometric techniques?

  • Methodological Answer:
  • 1H NMR : Key signals include aromatic protons in the pyrrolopyridine core (δ ~6.5–8.5 ppm) and the NH₂ group (δ ~5.5–6.5 ppm, broad). For derivatives, substituent-specific shifts (e.g., Cl at δ ~7.2 ppm) aid in structural confirmation .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₇H₆ClN₃: calc. 168.0224, obs. 168.0226) .
  • IR Spectroscopy : Stretching vibrations for N–H (3100–3300 cm⁻¹) and C–Cl (550–750 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What crystallographic strategies resolve the structure of this compound and its derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed using a Bruker–Nonius Roper CCD camera for data collection. Structure solution via direct methods (SHELXS-97) and refinement (SHELXL-97) are standard. Key parameters include:
  • Data Collection : 2591 independent reflections, Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : R-factor < 0.05, with attention to hydrogen bonding (e.g., N–H···N interactions in crystal packing) .
  • Challenges : Handling twinned data or weak C–H···Cl interactions requires iterative refinement cycles and validation tools like PLATON .

Q. How can computational docking studies predict biological interactions of this compound?

  • Methodological Answer:
  • Ligand Preparation : Optimize the 3D structure using Gaussian09 (B3LYP/6-31G* level), then generate protonation states at physiological pH .
  • Receptor Preparation : Retrieve target protein structures (e.g., kinases) from the PDB, remove water molecules, and assign charges via AutoDock Tools.
  • Docking Workflow : Use AutoDock Vina with a grid box centered on the active site. Analyze binding poses for hydrogen bonds (e.g., NH₂ with Asp86) and hydrophobic interactions (Cl with Phe80). Validation via MD simulations (AMBER) ensures stability .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties?

  • Methodological Answer:
  • Solubility : Chlorine at the 6-position increases hydrophobicity (logP ~1.8), measured via shake-flask method.
  • Tautomerism : The 1H-pyrrolo[2,3-b]pyridine core exhibits keto-enol tautomerism, confirmed by variable-temperature NMR (VT-NMR) in DMSO-d₆ .
  • Hydrogen Bonding : Substituents like NH₂ participate in intramolecular H-bonds (N–H···N, ~2.8 Å), stabilizing planar conformations critical for receptor binding .

Q. What strategies address contradictions in crystallographic or spectroscopic data?

  • Methodological Answer:
  • Data Validation : Cross-check SCXRD results with DFT-calculated bond lengths (e.g., C–Cl: calc. 1.73 Å vs. obs. 1.74 Å) .
  • Alternative Techniques : If NMR signals overlap (e.g., NH₂ and aromatic protons), use 2D experiments (HSQC, HMBC) to resolve connectivity .
  • Multi-Method Approach : Pair X-ray data with powder diffraction (PXRD) to confirm phase purity .

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